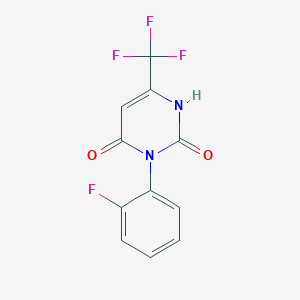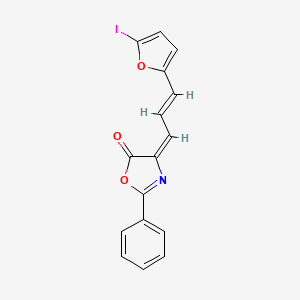
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and an iodine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method starts with the iodination of furan to obtain 5-iodofuran. This intermediate is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The iodine substituent and the conjugated system of the furan and oxazole rings may play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(5-Bromofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Chlorofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Methylfuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in molecular recognition and drug design.
Propriétés
Formule moléculaire |
C16H10INO3 |
|---|---|
Poids moléculaire |
391.16 g/mol |
Nom IUPAC |
(4E)-4-[(E)-3-(5-iodofuran-2-yl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10INO3/c17-14-10-9-12(20-14)7-4-8-13-16(19)21-15(18-13)11-5-2-1-3-6-11/h1-10H/b7-4+,13-8+ |
Clé InChI |
GECLOCOPLIKVQG-ZAUJTXRMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C=C/C3=CC=C(O3)I)/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=C(O3)I)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
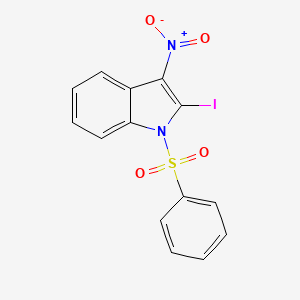
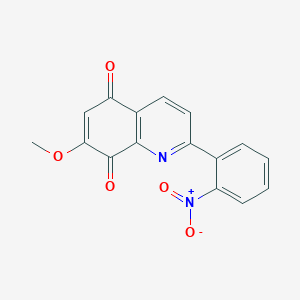
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
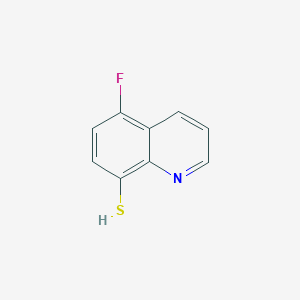

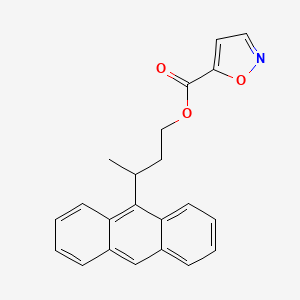
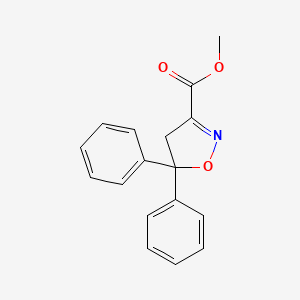
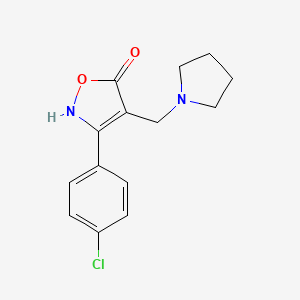
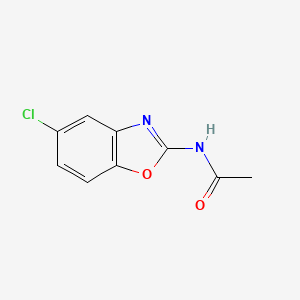
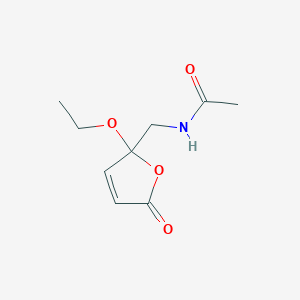
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)

